

A Comparative Analysis of Neuraminidase 150-Loop Conservation in Seasonal vs. Pandemic Influenza

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This guide provides a comparative analysis of the conservation of a critical functional region, the 150-loop of the Neuraminidase (NA) protein, between representative seasonal and pandemic influenza A virus strains. The NA protein, a key surface glycoprotein, is a primary target for antiviral drugs. The 150-loop (residues 147-152) is a flexible region that forms part of the enzyme's active site and influences substrate binding and the efficacy of neuraminidase inhibitors. Understanding the conservation and variability of this loop is crucial for the development of broadly effective influenza therapeutics.

Data Presentation: Conservation of the Neuraminidase 150-Loop

The following table summarizes the amino acid sequences of the 150-loop from selected seasonal and pandemic influenza A strains. The conservation percentage for each position within this hexa-peptide region is calculated based on this representative set.



Strain Name	Virus Type	Subtype	150-Loop Sequence (Residues 147-152)
A/Brisbane/59/2007	Seasonal	H1N1	D-G-V-H-D-R
A/Victoria/361/2011	Seasonal	H3N2	D-G-I-H-D-R
A/Kansas/14/2017	Seasonal	H3N2	D-G-I-H-D-R
A/California/04/2009	Pandemic	H1N1	D-G-I-H-D-R
A/Hong Kong/1/1968	Pandemic	H3N2	D-G-I-H-D-R
A/South Carolina/1/1918	Pandemic	H1N1	D-G-V-H-D-R
Conservation	100% 100% 67% 100% 100% 100%		

Note: The amino acid sequences were retrieved from the NCBI Influenza Virus Resource. The 150-loop is defined here as residues 147-152 of the neuraminidase protein.

Experimental Protocols

The following sections detail the methodologies for the key experiments required to analyze the conservation of the neuraminidase 150-loop.

Viral RNA Extraction and RT-PCR

This protocol outlines the steps to obtain the genetic material of the neuraminidase gene from influenza-positive samples.

- Sample Collection: Obtain nasopharyngeal swabs or viral cultures of the desired influenza strains.
- RNA Extraction: Extract viral RNA using a commercial kit (e.g., QIAamp Viral RNA Mini Kit) following the manufacturer's instructions.[1]
- Reverse Transcription-Polymerase Chain Reaction (RT-PCR):



- Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme.
- Amplify the full-length neuraminidase gene using subtype-specific primers.[2] A one-step RT-PCR kit can streamline this process.[1]
- The PCR product is a DNA copy of the NA gene.

DNA Sequencing and Sequence Analysis

This protocol describes how to determine the nucleotide sequence of the amplified neuraminidase gene and translate it into an amino acid sequence.

- PCR Product Purification: Purify the amplified NA gene product to remove primers and other reaction components.
- Sanger Sequencing: Sequence the purified DNA using the Sanger sequencing method. This
 will provide the nucleotide sequence of the NA gene.
- Sequence Assembly and Translation:
 - Assemble the sequencing reads to obtain the full-length NA gene sequence.
 - Use a bioinformatics tool (e.g., ExPASy Translate Tool) to translate the nucleotide sequence into the corresponding amino acid sequence.

Multiple Sequence Alignment and Conservation Analysis

This protocol details the comparison of multiple neuraminidase amino acid sequences to determine the conservation of the 150-loop.

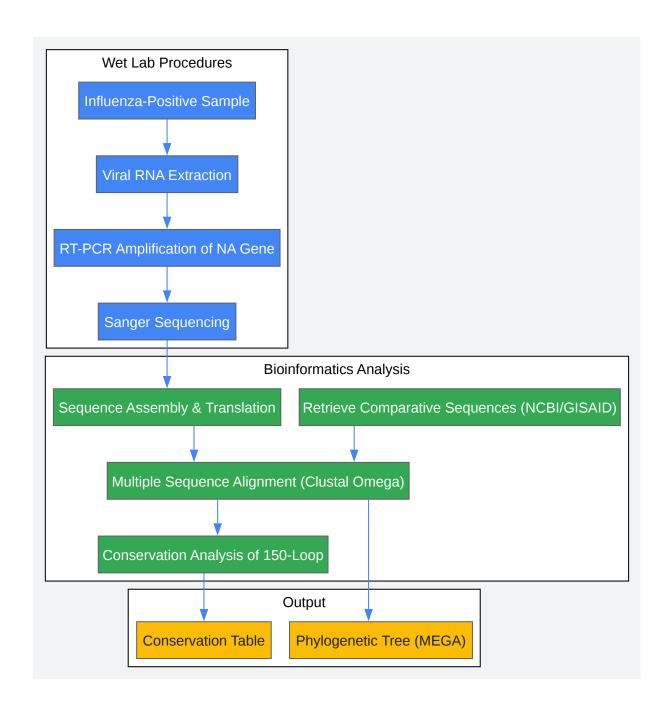
- Sequence Retrieval: Obtain the NA amino acid sequences for the selected seasonal and pandemic strains from public databases like the NCBI Influenza Virus Resource or GISAID. [3][4]
- Multiple Sequence Alignment:



- Use a multiple sequence alignment tool such as Clustal Omega to align the retrieved NA sequences.[5][6]
- This will arrange the sequences to identify regions of similarity and difference.
- · Conservation Analysis:
 - Manually inspect the alignment to identify the 150-loop region (residues 147-152).
 - Calculate the percentage of conservation for each amino acid position within the loop across the different strains.

Mandatory Visualizations Experimental Workflow



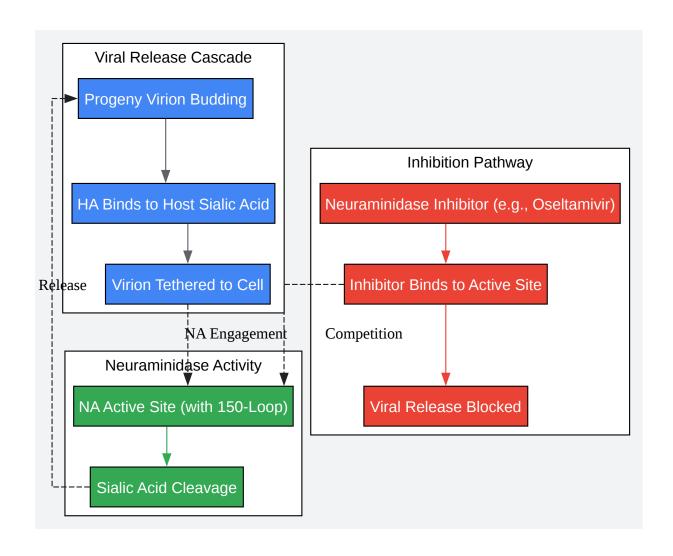


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Caption: Workflow for the comparative analysis of NA 150-loop conservation.



Neuraminidase Function and Inhibition Signaling Pathway



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Caption: Role of Neuraminidase in viral release and mechanism of inhibition.

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